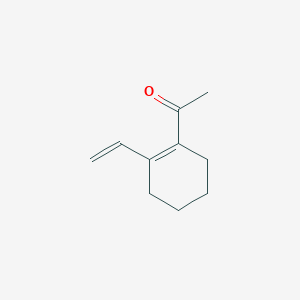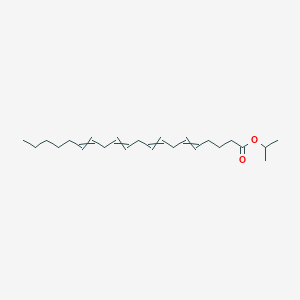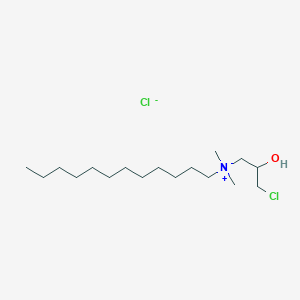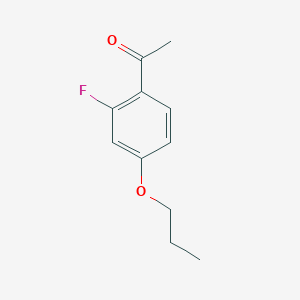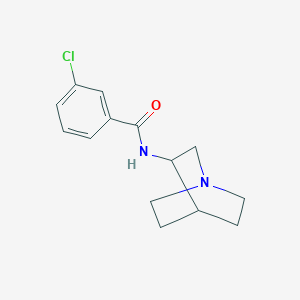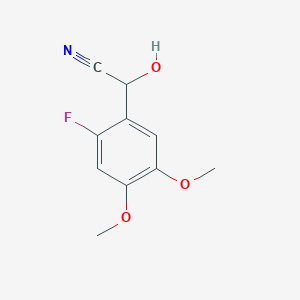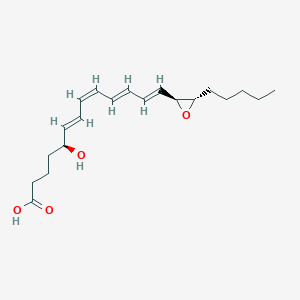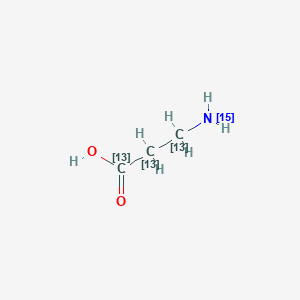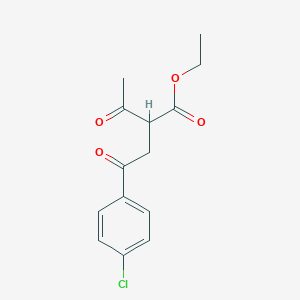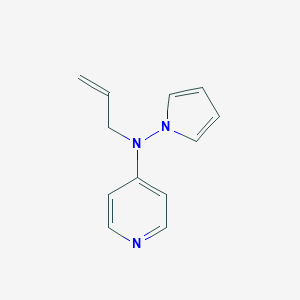
N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine” is a chemical compound that contains a pyrrole ring . Pyrrole is a nitrogen-containing heterocycle and is employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .Molecular Structure Analysis
The molecular structure of “N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine” can be analyzed using various techniques. The protons of pyrrole-C3, C4 appeared as singlet at 5 δ ppm, and six methyl protons appeared as multiplets at 7.29–7.17 d ppm .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which contain a pyrrole ring, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The transition-metal-free strategy was described for the preparation of pyrrolo [1,2- a] pyrazines with various enones .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine” can be determined through various techniques. For instance, the molecular formula of this compound is C12H13N3 .Safety And Hazards
Propriétés
IUPAC Name |
N-prop-2-enyl-N-pyrrol-1-ylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-9-15(14-10-3-4-11-14)12-5-7-13-8-6-12/h2-8,10-11H,1,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKDMSRNGFHLFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=NC=C1)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

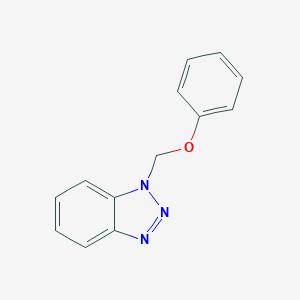
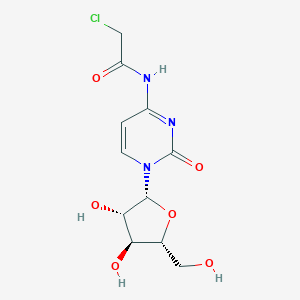
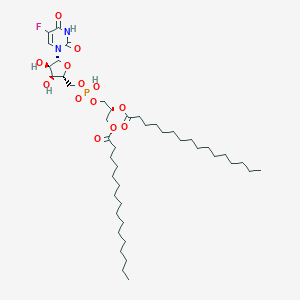
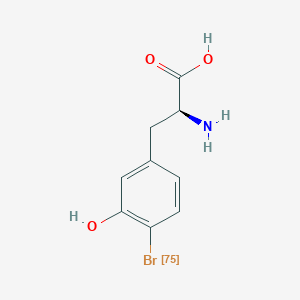
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
